molecular formula C18H12ClF2N3OS B2986887 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 893932-77-9

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

Cat. No. B2986887
CAS RN: 893932-77-9
M. Wt: 391.82
InChI Key: HKAQFBFDWZEWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H12ClF2N3OS and its molecular weight is 391.82. The purity is usually 95%.
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Scientific Research Applications

Fungicide Development

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide: may serve as a lead compound in the development of fungicides. Its structural similarity to pyraclostrobin, a fungicide used against a wide range of plant pathogens, suggests it could inhibit mitochondrial respiration in fungi, which is crucial for their survival .

Food Safety Monitoring

The compound’s potential fungicidal properties make it relevant for food safety applications. It could be used to monitor residual traces in agricultural products, ensuring they are free from harmful levels of fungicides .

Pesticide Residue Analysis

Given the importance of detecting pesticide residues in food, this compound could be part of a method development for the qualitative and semi-quantitative detection of fungicide residues, utilizing techniques like surface-enhanced Raman spectroscopy .

Environmental Impact Studies

The environmental impact of new pesticides is a significant concern. This compound could be used in studies to understand the dissipation kinetics and safety evaluation of new fungicides in various ecosystems .

Antileishmanial and Antimalarial Research

Compounds with similar structures have been evaluated for their antileishmanial and antimalarial activities. This suggests a potential application in the synthesis of new treatments for these diseases .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to understand its interaction with biological targets, which is essential for drug design and discovery processes .

Mechanism of Action

Target of Action

The compound, also known as Pyraclostrobin , is primarily used as a fungicide in agriculture . It targets major plant pathogens including Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, affecting the yield and quality of crops.

Mode of Action

Pyraclostrobin belongs to the strobilurin class of fungicides, which are known as quinone outside inhibitors (QoI) . The mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts important cellular biochemical processes. The blockage of electron transfer within the respiratory chain prevents the production of ATP, an essential energy molecule for cellular functions. This leads to the cessation of fungal growth and eventually, the death of the fungal cells .

Result of Action

The result of Pyraclostrobin’s action is the effective control of major plant pathogens, thereby protecting crops and improving agricultural yield . Resistant populations have been identified, such as botrytis cinerea on various crops in the carolinas, northern germany, and florida, and alternaria alternata on pistachio vera in california .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. For instance, it’s known to be of temporary and low toxicity, but it is likely to bioaccumulate in aquatic organisms . . These factors can impact the environmental footprint and long-term efficacy of Pyraclostrobin.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAQFBFDWZEWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

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